

# A Comparative Analysis of Sodium Thiosulfate and ACE Inhibitors in Hypertension Management

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Sodium thiosulfate |           |
| Cat. No.:            | B1681904           | Get Quote |

In the landscape of antihypertensive therapies, Angiotensin-Converting Enzyme (ACE) inhibitors stand as a cornerstone of treatment, while **sodium thiosulfate** is emerging as a compound of interest with potential blood pressure-lowering effects. This guide provides a detailed comparison of their mechanisms of action, and a review of preclinical data, aimed at researchers, scientists, and drug development professionals.

#### **Mechanism of Action: A Tale of Two Pathways**

The antihypertensive effects of ACE inhibitors and **sodium thiosulfate** stem from distinct biological pathways. ACE inhibitors directly target the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure, while **sodium thiosulfate** is thought to exert its effects primarily through the generation of hydrogen sulfide (H<sub>2</sub>S), a gaseous signaling molecule.

### ACE Inhibitors: Targeting the Renin-Angiotensin-Aldosterone System

ACE inhibitors, a class of drugs including benazepril, lisinopril, and ramipril, lower blood pressure by blocking the conversion of angiotensin I to angiotensin II.[1][2][3] Angiotensin II is a potent vasoconstrictor that narrows blood vessels, leading to increased blood pressure.[1][2][4] It also stimulates the release of aldosterone, a hormone that promotes sodium and water retention by the kidneys, further elevating blood volume and pressure.[4][5] By inhibiting







angiotensin II production, ACE inhibitors induce vasodilation (widening of blood vessels), reduce aldosterone secretion, and consequently lower blood pressure.[3][5]

The signaling cascade of the Renin-Angiotensin-Aldosterone System and the point of intervention by ACE inhibitors is visualized in the diagram below.





Click to download full resolution via product page

**Diagram 1:** ACE Inhibitor Mechanism of Action.



#### **Sodium Thiosulfate: A Hydrogen Sulfide Donor**

**Sodium thiosulfate** (STS) is recognized as a donor of hydrogen sulfide (H<sub>2</sub>S), a gasotransmitter with vasodilatory properties.[6][7][8] The antihypertensive effect of STS is attributed to its ability to increase the bioavailability of H<sub>2</sub>S.[6] H<sub>2</sub>S is endogenously produced in various tissues and plays a role in regulating vascular tone.[9] A deficiency in H<sub>2</sub>S production has been linked to the development of hypertension.[9]

The proposed mechanism involves H<sub>2</sub>S promoting vasorelaxation, potentially through the modulation of ion channels in vascular smooth muscle cells.[9] Furthermore, studies suggest that STS may also exert its effects by restoring nitric oxide (NO) bioavailability and rebalancing the renin-angiotensin system, indicating a multi-faceted mechanism of action.[6][10]

The pathway illustrating the proposed action of **sodium thiosulfate** is depicted below.





Check Availability & Pricing

Click to download full resolution via product page

Diagram 2: Sodium Thiosulfate Proposed Mechanism.

#### **Preclinical Data: A Comparative Overview**

Direct head-to-head clinical trials comparing the antihypertensive effects of **sodium thiosulfate** and ACE inhibitors are currently lacking. However, several preclinical studies in animal models of hypertension provide valuable insights into the potential efficacy of **sodium thiosulfate**.



| Study<br>Model                                                                 | Treatmen<br>t                  | Dose                   | Route of<br>Administr<br>ation   | Duration | Key<br>Findings<br>on Blood<br>Pressure                                       | Referenc<br>e |
|--------------------------------------------------------------------------------|--------------------------------|------------------------|----------------------------------|----------|-------------------------------------------------------------------------------|---------------|
| Adenine- induced Chronic Kidney Disease (CKD) in                               | Sodium<br>Thiosulfate<br>(STS) | 2 g/kg/day             | Oral (in<br>drinking<br>water)   | 2 weeks  | Lowered systolic and diastolic blood pressure by 7 and 9 mmHg, respectivel y. | [6]           |
| Angiotensi<br>n II-<br>induced<br>hypertensiv<br>e heart<br>disease in<br>rats | Sodium<br>Thiosulfate<br>(STS) | 50 or 150<br>mg/kg/day | Intraperiton<br>eal<br>injection | 3 weeks  | Decreased systolic blood pressure by 18% and diastolic blood pressure by 30%. | [7]           |
| L-NAME-<br>induced<br>hypertensi<br>on in rats                                 | Sodium<br>Thiosulfate<br>(STS) | 1 g/L                  | Oral (in<br>drinking<br>water)   | 2 weeks  | Ameliorate<br>d<br>hypertensi<br>on.                                          | [11]          |
| L-NAME-<br>induced<br>hypertensi<br>on in rats                                 | Lisinopril                     | 75 mg/L                | Oral (in<br>drinking<br>water)   | 2 weeks  | Ameliorate<br>d<br>hypertensi<br>on.                                          | [11]          |



|                                              |                                |                  |                                  |         | Significantl                                     |      |
|----------------------------------------------|--------------------------------|------------------|----------------------------------|---------|--------------------------------------------------|------|
| Renovascu<br>lar<br>hypertensi<br>on in rats | Sodium<br>Thiosulfate<br>(STS) | 100<br>mg/kg/day | Intraperiton<br>eal<br>injection | 4 weeks | y<br>depressed<br>arterial<br>blood<br>pressure. | [12] |

#### **Experimental Protocols**

The methodologies employed in key preclinical studies provide a framework for understanding the evaluation of these compounds.

## Angiotensin II-Induced Hypertensive Heart Disease Model

- Animal Model: Male Sprague Dawley rats.
- Induction of Hypertension: Continuous subcutaneous infusion of Angiotensin II (435 ng/kg/min) for 3 weeks via osmotic minipumps.
- Treatment Groups:
  - Control (saline infusion)
  - Angiotensin II + Vehicle (0.9% NaCl i.p.)
  - Angiotensin II + Sodium Thiosulfate (50 or 150 mg/kg/day i.p.)
- Blood Pressure Measurement: Tail-cuff method.
- Outcome Measures: Systolic and diastolic blood pressure, cardiac hypertrophy, cardiac fibrosis, and oxidative stress markers.[7]

The experimental workflow for this model is outlined in the following diagram.





Click to download full resolution via product page

**Diagram 3:** Experimental Workflow for Ang II Model.



#### **Adenine-Induced Chronic Kidney Disease Model**

- Animal Model: Eight-week-old male Sprague-Dawley rats.
- Induction of CKD: Fed with 0.5% adenine chow for 3 weeks.
- Treatment Groups:
  - Control
  - CKD without treatment
  - CKD with **Sodium Thiosulfate** (2 g/kg/day in drinking water) for the last 2 weeks.
- Blood Pressure Measurement: Tail-cuff method.
- Outcome Measures: Systolic and diastolic blood pressure, plasma levels of H<sub>2</sub>S and thiosulfate, nitric oxide bioavailability, and renin-angiotensin system components.[6]

#### Conclusion

ACE inhibitors are a well-established and effective class of antihypertensive drugs with a clearly defined mechanism of action targeting the RAAS. **Sodium thiosulfate** presents a novel approach to blood pressure reduction, likely mediated by its role as an H<sub>2</sub>S donor. Preclinical studies in animal models have demonstrated the potential of **sodium thiosulfate** to lower blood pressure in various contexts of hypertension.

While the current body of evidence for **sodium thiosulfate** is promising, it is important to note the absence of direct comparative clinical trials in humans. Future research, including head-to-head clinical studies, is necessary to fully elucidate the comparative efficacy and safety of **sodium thiosulfate** versus ACE inhibitors for the treatment of hypertension. The multi-faceted mechanism of **sodium thiosulfate**, potentially involving interactions with the nitric oxide pathway and the RAAS, warrants further investigation and may offer therapeutic advantages in specific patient populations.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Angiotensin-converting enzyme (ACE) inhibitors Mayo Clinic [mayoclinic.org]
- 2. ACE inhibitor Wikipedia [en.wikipedia.org]
- 3. ACE Inhibitors' Mechanism of Action: Here's What They Do GoodRx [goodrx.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 6. Sodium Thiosulfate Improves Hypertension in Rats with Adenine-Induced Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exogenous administration of thiosulfate, a donor of hydrogen sulfide, attenuates angiotensin II-induced hypertensive heart disease in rats PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrogen Sulfide Metabolite, Sodium Thiosulfate: Clinical Applications and Underlying Molecular Mechanisms [mdpi.com]
- 9. Emerging role of hydrogen sulfide in hypertension and related cardiovascular diseases -PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antihypertensive Effects of a Sodium Thiosulfate-Loaded Nanoparticle in a Juvenile Chronic Kidney Disease Rat Model PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Cardiac Protection by Oral Sodium Thiosulfate in a Rat Model of L-NNA-Induced Heart Disease [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of Sodium Thiosulfate and ACE Inhibitors in Hypertension Management]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681904#comparing-the-antihypertensive-effects-of-sodium-thiosulfate-with-ace-inhibitors]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com